Methyl pyrazine-2-carboximidate

Description

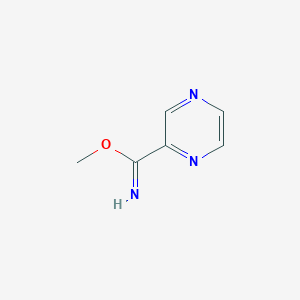

Structure

3D Structure

Properties

IUPAC Name |

methyl pyrazine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPCOZRHGFEIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332878 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74617-55-3 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Pyrazine 2 Carboximidate

In Situ Synthesis via Methanolysis of 2-Cyanopyrazine

The direct conversion of 2-cyanopyrazine to methyl pyrazine-2-carboximidate can be accomplished through methanolysis, a reaction where methanol (B129727) acts as a nucleophile. This process is significantly enhanced by the presence of transition metal catalysts.

Reaction Pathways in the Presence of Transition Metal Salts (e.g., Zn(II), Mn(II), Ag(I))

Transition metal ions play a crucial role in activating the nitrile group of 2-cyanopyrazine towards nucleophilic attack by methanol. The coordination of the metal ion to the nitrogen atom of the nitrile group increases its electrophilicity, making it more susceptible to reaction.

Manganese(II): In the presence of Mn(II) salts, such as manganese(II) chloride, 2-cyanopyrazine undergoes methanolysis to form a manganese complex containing O-methyl picolinimidate, a structurally related compound. mdpi.comresearchgate.net The coordination of 2-cyanopyrazine to the Mn(II) ion as a chelating bidentate ligand activates the C≡N triple bond, facilitating the nucleophilic attack by methanol. mdpi.comresearchgate.net This has been demonstrated in the synthesis of a Mn4L6Cl2 cluster where 'L' is the O-methyl picolinimidate ligand. mdpi.comresearchgate.net

Zinc(II): Zinc(II) salts, like zinc triflate (Zn(OTf)₂), are also effective catalysts for the methanolysis of nitriles. nih.gov The Lewis acidic nature of the Zn(II) ion allows it to coordinate with the nitrile, thereby activating it for nucleophilic attack. This principle is applied in various organic transformations, including the synthesis of esters from nitriles and alcohols. nih.gov While direct studies on 2-cyanopyrazine with Zn(II) for this specific transformation are not detailed in the provided results, the catalytic activity of Zn(II) in similar methanolysis reactions is well-established. nih.gov

Silver(I): While specific examples with silver(I) for the synthesis of this compound were not found in the search results, the general principle of Lewis acid catalysis by metal ions suggests that Ag(I) could also facilitate this reaction.

Mechanistic Postulations of Methanolysis and Imidate Formation

The mechanism of the transition metal-catalyzed methanolysis of 2-cyanopyrazine to form this compound is believed to proceed through the following key steps:

Coordination: The transition metal ion (Mⁿ⁺) coordinates to the nitrogen atom of the pyrazine (B50134) ring and the nitrogen atom of the nitrile group of 2-cyanopyrazine. This coordination polarizes the C≡N bond, making the carbon atom more electrophilic. mdpi.com

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated nitrile carbon atom. mdpi.comresearchgate.net

Proton Transfer: A proton is transferred from the attacking methanol molecule to the nitrile nitrogen atom, resulting in the formation of the this compound ligand, which remains coordinated to the metal center.

Product Release: Depending on the reaction conditions, the this compound can be released from the metal complex.

This mechanism is supported by the isolation and characterization of metal complexes containing the imidate ligand. mdpi.comresearchgate.net

General Pinner Reaction Strategy for Carboximidates

The Pinner reaction is a classic and versatile method for the synthesis of imidates (carboximidates) from nitriles and alcohols in the presence of a strong acid, typically hydrogen chloride. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds via the formation of a nitrilium ion, which is then attacked by the alcohol.

The general steps of the Pinner reaction are:

Protonation: The nitrile is protonated by the strong acid to form a highly reactive nitrilium salt. nih.gov

Nucleophilic Attack: The alcohol attacks the electrophilic carbon of the nitrilium ion. nih.gov

Deprotonation: Loss of a proton from the resulting oxonium ion gives the imidate salt, known as a Pinner salt. wikipedia.org

Neutralization: Treatment of the Pinner salt with a base liberates the free imidate.

This strategy is widely applicable and has been used for the synthesis of a variety of imidates, which are themselves valuable synthetic intermediates. nih.govnumberanalytics.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters.

For the in situ synthesis via methanolysis :

Catalyst Choice: The choice of transition metal salt and its ligands can affect the reaction rate and selectivity.

Solvent: While methanol is the reactant, the choice of co-solvent can influence the solubility of reactants and catalysts.

Temperature: Reaction temperature can impact the rate of reaction and the stability of the product.

Base: In some cases, the addition of a base is necessary to facilitate the reaction and neutralize any acid formed. For instance, in related imidate syntheses, bases like cesium carbonate (Cs₂CO₃) have been shown to be effective. nih.gov

For the Pinner reaction :

Acid: Anhydrous hydrogen chloride is the most common acid catalyst. nih.gov

Temperature: Low temperatures are often preferred to prevent the thermodynamically unstable Pinner salt from decomposing. wikipedia.org

Solvent: Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and the imidate product. Anhydrous alcohols are typically used as both the reactant and solvent.

Optimization of these conditions through systematic experimentation is key to achieving high yields and purity of this compound.

Advanced Spectroscopic and Crystallographic Characterization of Methyl Pyrazine 2 Carboximidate

X-ray Diffraction Studies for Molecular and Crystal Structure Determination

There are no published X-ray diffraction studies on the isolated Methyl pyrazine-2-carboximidate. As a result, critical information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in its uncoordinated state remains undetermined. While the structures of this molecule within metal complexes have been elucidated, this information does not reflect the intrinsic crystallographic properties of the free compound.

Vibrational Spectroscopy (FTIR, FT-Raman) Analysis of Characteristic Modes

A detailed vibrational analysis of this compound using Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy has not been reported for the free ligand. Such studies would be essential to identify the characteristic vibrational frequencies and modes associated with its specific functional groups, including the pyrazine (B50134) ring, the carboximidate group, and the methyl substituent. Without this experimental data, a definitive assignment of its vibrational spectrum is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

There is a lack of published ¹H NMR and ¹³C NMR spectroscopic data for this compound in its pure, uncoordinated form. NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. The absence of this data precludes a definitive assignment of chemical shifts and coupling constants, which are essential for confirming the molecular structure in solution.

Mass Spectrometry Techniques (GC-MS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, whether from Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Electrospray Ionization Mass Spectrometry (ESI-MS), is available for isolated this compound. This type of analysis is crucial for determining the compound's exact molecular weight and for understanding its fragmentation patterns upon ionization. Such information provides valuable insights into the molecule's stability and structural features.

UV-Visible Spectroscopy for Electronic Transitions

The electronic transitions of this compound have not been characterized by UV-Visible spectroscopy in its free form. This analytical technique is used to investigate the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Without this data, the specific wavelengths of maximum absorbance (λmax) and the nature of the electronic transitions (e.g., π→π, n→π) within the molecule remain unknown.

Coordination Chemistry of Methyl Pyrazine 2 Carboximidate

Ligand Design Principles and Chelation Properties of Methyl Pyrazine-2-carboximidate

This compound (2-MPyzCI) is a versatile ligand in coordination chemistry, notable for its specific design that facilitates chelation to metal ions. The ligand is formed through the methanolysis of 2-cyanopyrazine. tandfonline.com Its structure incorporates a pyrazine (B50134) ring and an imidate group, which are key to its coordinating abilities.

The pyrazine ring, with its two nitrogen atoms in a para arrangement, provides a primary coordination site. The imidate group, -C(=NH)OCH₃, offers additional donor atoms, specifically the imino nitrogen and the methoxy (B1213986) oxygen. This arrangement allows 2-MPyzCI to act as a bidentate ligand, chelating to a metal center through one of the pyrazine nitrogen atoms and the imino nitrogen atom of the imidate group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

The electronic properties of the pyrazine ring, characterized by an imbalanced electron density due to the inductive effect of the two nitrogen atoms, influence its coordination behavior. nih.gov This electronic structure, combined with the steric and electronic properties of the methyl imidate group, dictates the ligand's interaction with different metal ions and influences the geometry of the resulting metal complexes.

Synthesis and Structural Diversity of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the in situ formation of the ligand from 2-cyanopyrazine in the presence of a metal salt in methanol (B129727). This method has been successfully employed to create a variety of complexes with different transition metals.

Zinc(II) Complexes

Zinc(II) complexes of pyrazine derivatives have been a subject of interest. For instance, in a related compound, aqua-bis(5-methyl-pyrazine-2-carboxylato)zinc(II) trihydrate, the Zinc(II) center is five-coordinated by two O,N-bidentate Schiff base ligands and one water molecule, resulting in a slightly distorted square-pyramidal geometry. nih.gov While this is not a direct complex of this compound, it provides insight into the coordination preferences of zinc(II) with similar pyrazine-based ligands.

| Compound | Coordination Geometry | Key Structural Features | Reference |

| [Zn(C₆H₅N₂O₂)₂(H₂O)]·3H₂O | Square-pyramidal | Five-coordinated Zn(II) with two bidentate Schiff base ligands and one water molecule. Forms a 3D network via hydrogen bonds. | nih.gov |

| [ZnCl₂(pyzaH)₂]x2H₂O | Not specified | Monodentate coordination of pyrazine-2-carboxylic acid through a heterocyclic nitrogen. | nih.gov |

Manganese(II) Complexes

The reaction of manganese(II) salts, such as MnCl₂·4H₂O and Mn(NO₃)₂·4H₂O, with 2-cyanopyrazine in methanol leads to the formation of manganese(II) complexes with the in situ generated this compound ligand. tandfonline.com Two specific complexes, [Mn(2-MPyzCI)₂Cl₂]·H₂O and Mn(2-MPyzCI)₂(H₂O)₂₂, have been synthesized and structurally characterized. tandfonline.com In both complexes, the manganese(II) ion is in a similar coordination environment, but the geometrical arrangement of the 2-MPyzCI ligands differs, highlighting the influence of counter-anions on the final structure. tandfonline.com Spectrophotometric studies have also been conducted on the stability of manganese(II)-pyrazine complexes in solution. mdpi.comnih.gov

| Compound | Coordination Geometry | Key Structural Features | Reference |

| [Mn(2-MPyzCI)₂Cl₂]·H₂O | Octahedral (inferred) | The geometry of the ligands is influenced by the chloride counter-ion. | tandfonline.com |

| Mn(2-MPyzCI)₂(H₂O)₂₂ | Octahedral (inferred) | The geometry of the ligands is influenced by the nitrate (B79036) counter-ion, differing from the chloride analogue despite similar coordination environments. | tandfonline.com |

| [MnCl₂(pyzaH)₂]n·2nH₂O | Not specified | 1D polymeric complex with bridging chloride ligands and monodentate pyrazine-2-carboxylic acid. | nih.gov |

Silver(I) Complexes

Silver(I) ions are known to form a diverse range of coordination polymers and metal-organic frameworks (MOFs) with pyrazine-based ligands. nih.govresearchgate.net The reaction of silver(I) nitrate with a related ligand, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, resulted in a metal-organic framework where silver(I) is coordinated by a pyrazine nitrogen, a pyridine (B92270) nitrogen, and two oxygen atoms from nitrate anions, creating a distorted trigonal-pyramidal geometry. nih.gov These ligands are bridged by silver atoms, forming zigzag chains that are further linked by nitrate anions to construct the MOF structure. nih.gov This demonstrates the potential of pyrazine-based ligands, including this compound, to form extended supramolecular assemblies with silver(I).

Other Transition Metal Complexes

The versatility of pyrazine-based ligands extends to a wide array of other transition metals. For example, Schiff base ligands derived from pyrazine-2-carboxamide have been used to synthesize complexes with Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Cd(II), and Hg(II). researchgate.net In these complexes, the ligand typically acts as a bidentate chelator. researchgate.net The resulting geometries vary, including octahedral, square planar, and tetrahedral arrangements, depending on the metal ion. researchgate.net For instance, Fe(III) and Ru(III) complexes tend to be octahedral, while Ni(II), Cu(II), and Pd(II) form square planar complexes, and Co(II), Zn(II), Cd(II), and Hg(II) adopt tetrahedral geometries. researchgate.net

Intermolecular Interactions and Crystal Packing in Coordination Compounds

In this particular zinc complex, the crystal lattice is primarily stabilized by a network of nonclassical hydrogen bonds and N-π interactions. inorgchemres.org Specifically, N–H···Cl, C–H···N, and C–H···Cl hydrogen bonds are observed, contributing to the formation of a three-dimensional supramolecular structure. inorgchemres.org

A notable feature of the crystal packing is the presence of head-to-tail N···π interactions between the nitrogen atoms of the pyrazine rings and the centroids of adjacent pyrazine rings. inorgchemres.org For instance, an interaction is observed between N5 and the centroid of the ring comprising N7/C14/C15/N8/C16/C13, with a distance of 3.520 Å. inorgchemres.org These types of interactions are significant in directing the assembly of the crystal structure.

The formation of the 3D supramolecular network is further facilitated by intermolecular hydrogen bonds. inorgchemres.org The interplay of these various non-covalent forces dictates the specific arrangement of the molecules within the crystal, highlighting the importance of a comprehensive analysis of these interactions to understand the solid-state properties of this compound coordination compounds.

Below are tables detailing the key intermolecular interactions and crystallographic data for the aforementioned zinc(II) binuclear complex.

Table 1: Hydrogen Bond Geometry in [Zn2(μ-DPzCA)(2-MPzCI)Cl3]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N–H···Cl | - | - | - | - |

| C–H···N | - | - | - | - |

| C–H···Cl | - | - | - | - |

| Detailed values for these interactions were noted in the study but not explicitly tabulated in the provided source. inorgchemres.org |

Table 2: N-π Interactions in [Zn2(μ-DPzCA)(2-MPzCI)Cl3]

| Interaction | Distance (Å) | Symmetry Code |

| N5···Cg7 | 3.520 | -x, 2-y, 2-z |

| Cg7 is the centroid of the ring (N7/C14/C15/N8/16/C13). inorgchemres.org |

Theoretical and Computational Investigations of Methyl Pyrazine 2 Carboximidate

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govarxiv.org For Methyl pyrazine-2-carboximidate, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.

DFT methods can be applied to investigate both closed-shell and open-shell species, making them versatile for a wide range of chemical systems. nih.gov In the case of pyrazine (B50134) derivatives, DFT has been successfully used to optimize molecular structures and understand their electronic properties. bendola.com The choice of the functional and basis set is critical for obtaining reliable results. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide accurate geometries for similar heterocyclic compounds. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results. For this compound, theoretical calculations can predict its vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Time-dependent DFT (TD-DFT) is a powerful tool for calculating electronic absorption spectra, which can reveal information about the electronic transitions within the molecule. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. rsc.org Recent advancements in machine learning, particularly graph neural networks, have also shown great promise in accurately predicting ¹³C NMR chemical shifts, offering a complementary approach to traditional quantum chemical methods. ncssm.edu The accuracy of these predictions is highly dependent on the level of theory and the chosen basis set. arxiv.org For instance, studies on similar molecules have demonstrated that DFT calculations can reproduce experimental vibrational spectra with good accuracy, allowing for detailed assignment of vibrational modes. rsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in understanding a molecule's reactivity and electronic properties. youtube.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

For this compound, HOMO-LUMO analysis can reveal the distribution of electron density in these frontier orbitals. The HOMO generally represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.commalayajournal.org The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. The analysis of frontier molecular orbitals can also elucidate intramolecular charge transfer characteristics, where electron density moves from one part of the molecule to another upon electronic excitation. researchgate.net The introduction of different substituents on the pyrazine ring can significantly influence the HOMO and LUMO energy levels, thereby tuning the electronic and photophysical properties of the molecule. rsc.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

The NBO method examines the interactions between filled (donor) and empty (acceptor) orbitals. The energy of these interactions, calculated using second-order perturbation theory, provides a measure of their significance. uni-muenchen.deresearchgate.net For example, the interaction between a lone pair (n) and an antibonding orbital (σ*) indicates delocalization of electron density and contributes to the stabilization of the molecule. NBO analysis can also provide insights into the hybridization of atomic orbitals and the polarization of chemical bonds. uni-muenchen.de This information is invaluable for understanding the electronic delocalization and resonance effects within the pyrazine ring and its substituent. nih.gov

Quantum Chemical Calculations of Coordination Environments

Quantum chemical calculations are instrumental in studying how molecules like this compound interact with other chemical species, particularly metal ions. These calculations can predict the geometry and stability of coordination complexes. nih.gov For pyrazine derivatives, which possess nitrogen atoms with lone pairs of electrons, coordination to metal centers is a significant aspect of their chemistry. bendola.com

Reactivity Profiles and Mechanistic Pathways of Methyl Pyrazine 2 Carboximidate

Hydrolysis and Transamidation Reactions of the Imidate Moiety

The carboximidate group, often referred to as an iminoester, is susceptible to nucleophilic attack at the sp²-hybridized carbon atom. This reactivity is central to its hydrolysis and transamidation reactions.

Hydrolysis: While specific kinetic studies on the hydrolysis of Methyl pyrazine-2-carboximidate are not extensively detailed in the literature, the general mechanism for imidate hydrolysis proceeds via nucleophilic attack by water on the electrophilic imidate carbon. This process is often catalyzed by acid or base. The reaction typically yields the corresponding amide (Pyrazine-2-carboxamide) and methanol (B129727), or under stronger conditions, can lead to the formation of the carboxylic acid (Pyrazinoic acid) nih.gov. The electron-withdrawing character of the pyrazine (B50134) ring is expected to enhance the susceptibility of the imidate carbon to nucleophilic attack, thereby facilitating hydrolysis.

Transamidation: Transamidation is a characteristic reaction of the imidate moiety, involving the displacement of the methoxy (B1213986) group (-OCH₃) by an amine nucleophile. This reaction provides a direct pathway to N-substituted amidines. A notable example is the reaction of this compound with hydrazine (B178648) hydrate (B1144303). In this process, the highly nucleophilic hydrazine attacks the imidate carbon, leading to the formation of Pyrazine-2-carbohydrazonamide and the elimination of methanol. This specific transformation is an efficient step in the synthesis of more complex pyrazine derivatives nih.gov.

The general mechanism for transamidation involves the nucleophilic addition of an amine to the C=N double bond, forming a tetrahedral intermediate. Subsequent elimination of methanol from this intermediate yields the new amidine product. The reaction is often carried out under reflux to drive the equilibrium towards the product nih.govmdpi.com.

Table 1: Transamidation of this compound

| Reactant | Nucleophile | Product | Conditions | Yield |

| This compound | Hydrazine hydrate | Pyrazine-2-carbohydrazonamide | Reflux in Ethanol | 66% nih.gov |

Electrophilic Reactivity of the Carboximidate Group

The carboximidate group primarily exhibits electrophilic character at the carbon atom double-bonded to nitrogen. This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, and this effect is further amplified by the electron-withdrawing nature of the pyrazine ring system.

This inherent electrophilicity makes the carboximidate group a prime target for nucleophiles. As discussed in the previous section, reactions such as hydrolysis and transamidation are classic examples of the carboximidate group acting as an electrophile. In the transamidation with hydrazine, for instance, the hydrazine molecule serves as the nucleophile, attacking the electrophilic carbon of the imidate nih.gov.

The reactivity can be summarized as a nucleophilic acyl substitution-type mechanism, even though it is an imine-ether system. The general pathway involves:

Nucleophilic attack on the electrophilic carbon.

Formation of a tetrahedral intermediate.

Elimination of the leaving group (in this case, the methoxide ion, which is subsequently protonated to methanol).

This electrophilic nature is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various nitrogen-based functional groups onto the pyrazine core.

Mechanistic Studies of Metal-Assisted Transformations Involving this compound

Metal ions can play a significant role in the chemistry of this compound and its precursors. One key metal-assisted transformation is the synthesis of the imidate itself from the corresponding nitrile (Pyrazine-2-carbonitrile). Studies have shown that the reaction of pyrazine-carbonitrile with alcohols, such as methanol or ethanol, can be facilitated by the presence of Ni(II) salts. In this mechanism, the nickel ion coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the C≡N bond, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the alcohol. This reaction, known as the Pinner reaction, results in the formation of the corresponding O-alkyl pyrazinecarboximidate within the coordination sphere of the metal tandfonline.com.

Furthermore, derivatives of this compound are effective ligands for forming coordination compounds with various transition metals. For example, the hydrazone ligand N′-benzylidenepyrazine-2-carbohydrazonamide, synthesized from the imidate derivative, acts as a bidentate ligand. It coordinates with metal ions like Mn(II), Fe(III), Co(II), and Ni(II) through the azomethine nitrogen atom and one of the nitrogen atoms of the pyrazine ring nih.gov. These studies highlight that while the imidate itself can be formed through metal-assisted pathways, its derivatives are crucial in the design of novel coordination complexes nih.gov.

Derivatization Strategies for Novel Pyrazine-Based Compounds

This compound serves as a versatile starting point for the synthesis of various pyrazine-based compounds, primarily through reactions targeting the reactive imidate group. The strategies revolve around nucleophilic substitution reactions to create derivatives with diverse functionalities.

A primary derivatization pathway involves the conversion of the imidate to an amidrazone. As detailed previously, reacting this compound with hydrazine hydrate yields Pyrazine-2-carbohydrazonamide nih.gov. This product is a valuable intermediate itself, containing both a hydrazone and an amide-like functionality.

This amidrazone can be further derivatized. For instance, it can undergo a condensation reaction with an aldehyde, such as benzaldehyde. This reaction forms a new C=N bond, resulting in a hydrazone derivative, N′-benzylidenepyrazine-2-carbohydrazonamide, with an extended conjugated system nih.gov. This multi-step synthesis demonstrates a clear and effective strategy for elaborating the structure of the initial pyrazine compound.

Table 2: Example of a Derivatization Pathway

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| This compound | 1. Hydrazine hydrate | Pyrazine-2-carbohydrazonamide | N′-benzylidenepyrazine-2-carbohydrazonamide |

| 2. Benzaldehyde |

This strategy allows for the systematic modification of the side chain at the 2-position of the pyrazine ring, enabling the synthesis of targeted molecules for applications such as the development of novel ligands for coordination chemistry nih.gov.

Applications and Advanced Research Directions

Methyl Pyrazine-2-carboximidate as a Synthetic Intermediate for Heterocyclic Compounds

This compound is a key intermediate in the multi-step synthesis of more complex heterocyclic molecules. Its reactivity allows for the introduction of new functional groups and the construction of larger ring systems. A notable synthetic pathway begins with the conversion of cyanopyrazine to methyl pyrazine-2-carbimidate. This iminoester is then further reacted to produce other valuable heterocyclic derivatives.

One documented example involves the reaction of methyl pyrazine-2-carbimidate with hydrazine (B178648) hydrate (B1144303) to yield pyrazine-2-carbohydrazonamide. This product serves as a platform for further elaboration. For instance, it can undergo a condensation reaction with aldehydes, such as benzaldehyde, to form N′-benzylidenepyrazine-2-carbohydrazonamide. This multi-step synthesis demonstrates the utility of this compound as a crucial link between simple pyrazine (B50134) precursors and more complex, functionalized heterocyclic systems that are of interest for their potential biological activities.

| Starting Intermediate | Reactant | Resulting Heterocyclic Compound | Reaction Type |

|---|---|---|---|

| Methyl pyrazine-2-carbimidate | Hydrazine hydrate | Pyrazine-2-carbohydrazonamide | Hydrazinolysis |

| Pyrazine-2-carbohydrazonamide | Benzaldehyde | N′-benzylidenepyrazine-2-carbohydrazonamide | Condensation |

Role in Catalytic Processes (e.g., Metal-Assisted Nitrile Hydrolysis)

The conversion of nitriles to amides is a fundamental transformation in organic chemistry, and metal-catalyzed hydrolysis represents an efficient and atom-economical route to achieve this. researchgate.net While the direct catalytic application of this compound itself is not extensively documented, the catalytic hydration of its direct precursor, 2-cyanopyrazine, to produce pyrazinamide (B1679903) is a process of significant industrial and economic interest. nih.gov Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis.

Recent research has demonstrated the efficacy of heterogeneous non-precious metal catalysts for this transformation. For example, vanadium-nitrogen-carbon materials have been successfully used for the selective hydration of 2-cyanopyrazine to pyrazinamide, using water as both the solvent and reactant under neutral conditions. nih.gov This vanadium-catalyzed process highlights the unique substrate specificity achievable in the hydration of pyrazine-based nitriles. nih.gov The study of such metal-assisted reactions on the pyrazine scaffold is critical, as the development of sustainable chemical technologies for amide synthesis is a major goal. researchgate.netnih.gov These processes, while focused on the nitrile precursor, define the catalytic environment and importance of the pyrazine core common to this compound.

Development of Supramolecular Architectures and Coordination Polymers

This compound is a valuable precursor to ligands used in the construction of supramolecular assemblies and coordination polymers. Through hydrolysis, the imidate can be converted to pyrazine-2-carboxylate (B1225951) (pca), a highly effective ligand for building metal-organic frameworks (MOFs). nih.govrsc.org The pca ligand possesses two distinct donor groups: the ring nitrogens of the pyrazine and the carboxylato oxygens. nih.govrsc.orgrsc.org This dual functionality allows it to engage in a variety of binding modes, linking metal ions to form infinitely repeating one-, two-, or three-dimensional structures. rsc.org

The resulting coordination polymers exhibit rich structural diversity depending on the metal ion used, the coordination mode of the pca ligand, and the presence of other molecules like solvents or counterions. rsc.orgnih.gov For example, pyrazine-2,5-dicarboxamides, which can be derived from pyrazine precursors, form extensive three-dimensional supramolecular structures through a network of N—H⋯N and C—H⋯O hydrogen bonds, demonstrating how non-covalent interactions dictate the solid-state architecture. researchgate.net The ability to form these ordered, extended networks is of significant interest for potential applications in areas such as molecular storage, ion exchange, and magnetism. rsc.orgnih.gov

| Pyrazine-Derived Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylate (pca) | Various transition metals | 1D, 2D, and 3D coordination polymers | nih.govrsc.org |

| Pyrazine-2,3-dicarboxylate | Cu(II), Cd(II) | Coordination polymers | doaj.org |

| Pyrazine-2,3,5,6-tetracarboxylate | Cu(II) | Coordination polymers | scite.ai |

| Pyrazine-2,5-dicarboxamide derivatives | N/A (Self-assembly) | 3D supramolecular networks via H-bonding | researchgate.net |

Future Research Perspectives in Pyrazine-2-carboximidate Chemistry

The field of pyrazine chemistry is dynamic, with ongoing research opening new avenues for applications. researchgate.nettandfonline.comtandfonline.com For this compound and its derivatives, future research is likely to focus on several key areas. The development of novel pyrazine derivatives for use in pharmaceuticals and agrochemicals remains a significant driver, with researchers exploring new hybrids and substitutions to enhance biological activity and discover new therapeutic agents. mdpi.com24chemicalresearch.combenthamdirect.com

In materials science, pyrazine-functionalized materials are gaining considerable interest for their potential in optoelectronics, including applications in solar cells and light-emitting diodes. rsc.org The creation of new coordination polymers and MOFs from pyrazine-based ligands will continue to be a major research direction, with a focus on designing materials with tailored properties for catalysis, separations, or molecular sensing. rsc.orgrsc.org Furthermore, there is a growing emphasis on developing green and sustainable synthesis methods for producing pyrazine compounds and their derivatives. 24chemicalresearch.com As a versatile intermediate, this compound is well-positioned to contribute to these emerging fields, serving as a foundational component for the next generation of functional molecules and materials.

Q & A

Q. Advanced

- UV-Vis and fluorescence spectroscopy : Monitor hypochromism and emission quenching to assess intercalation or groove binding with CT-DNA .

- Viscosity measurements : Increased DNA viscosity confirms intercalative binding, as seen in [Ru(phen)₂(pzip)]²⁺ studies .

- Gel electrophoresis : Quantify plasmid DNA cleavage efficiency under oxidative (e.g., H₂O₂/light) or hydrolytic conditions .

- Competitive assays : Use ethidium bromide displacement to validate binding constants (e.g., Kₐₚₚ ~10⁶ M⁻¹) .

How do structural modifications of this compound influence the bioactivity of its metal complexes?

Q. Advanced

- Ligand functionalization : Introducing electron-withdrawing groups (e.g., nitro) enhances DNA cleavage efficacy by stabilizing metal-ligand charge-transfer states .

- Coordination mode : Bidentate vs. monodentate binding alters complex stability and reactivity. For example, Pd(II) complexes with pyridyl-pyrazine carboxamide ligands show stronger BSA interactions due to rigid planar structures .

- Metal center choice : Ru(II) vs. Mn(II) impacts redox activity; Ru(II) complexes often exhibit photoactivated DNA cleavage, while Mn(II) relies on hydrolytic pathways .

How can researchers resolve contradictions in reported coordination geometries of this compound complexes?

Q. Advanced

- Systematic anion screening : Test Cl⁻, NO₃⁻, and BF₄⁻ to isolate anion-specific effects .

- Computational modeling : Use DFT to predict ligand-field stabilization energies and compare with experimental XRD data .

- Temperature-dependent studies : Monitor geometric changes via variable-temperature NMR or magnetic susceptibility measurements .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.